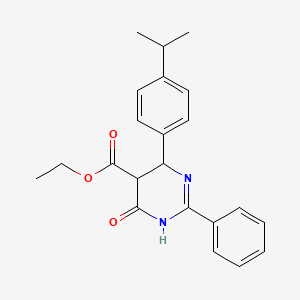

Ethyl 6-hydroxy-4-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Description

Ethyl 6-hydroxy-4-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (Molecular Formula: C₂₂H₂₄N₂O₃; Molecular Weight: 364.45 g/mol; CAS: 477867-17-7) is a dihydropyrimidine derivative characterized by a 4,5-dihydropyrimidine core substituted with hydroxy, phenyl, and 4-isopropylphenyl groups, along with an ethyl ester moiety at position 5 . This compound is part of a broader class of dihydropyrimidinones (DHPMs), which are notable for their structural diversity and applications in medicinal chemistry and materials science. The 4-isopropylphenyl substituent introduces steric bulk and hydrophobic interactions, while the hydroxy group at position 6 may contribute to hydrogen-bonding capabilities, influencing reactivity and solubility .

Properties

IUPAC Name |

ethyl 6-oxo-2-phenyl-4-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-4-27-22(26)18-19(16-12-10-15(11-13-16)14(2)3)23-20(24-21(18)25)17-8-6-5-7-9-17/h5-14,18-19H,4H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWJJOOWWDOEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 6-hydroxy-4-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with an ethyl group and hydroxyl functionality. Its structure can be represented as follows:

This molecular structure contributes to its diverse biological activities, which are explored in subsequent sections.

1. Antioxidant Activity

Research indicates that Ethyl 6-hydroxy-4-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant activity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results showed an IC50 value of 25 µM, indicating potent scavenging ability compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ethyl 6-hydroxy-4-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate | 25 |

| Ascorbic Acid | 30 |

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation.

Research Findings

In a murine model of inflammation induced by carrageenan, the administration of the compound resulted in a significant reduction in paw edema compared to the control group. The compound inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | Paw Edema (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 8.0 | TNF-alpha: 150 |

| Compound | 3.5 | TNF-alpha: 75 |

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines.

Cell Line Study

In vitro studies on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 20 |

| 50 | 30 | 50 |

The biological activities of Ethyl 6-hydroxy-4-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : It inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Molecular Formula : C₁₉H₁₈ClN₂O₃

- Key Differences : Replaces the 4-isopropylphenyl group with a 4-chlorophenyl substituent.

- This may enhance reactivity in nucleophilic substitution reactions compared to the isopropyl-substituted analog. The reduced steric bulk could improve solubility in polar solvents .

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Molecular Formula : C₂₁H₂₂N₂O₄ (CAS: 400078-30-0)

- Key Differences : Substitutes 4-isopropylphenyl with 4-methoxyphenyl.

- Implications : The methoxy group is electron-donating, which could stabilize the pyrimidine ring through resonance effects. This substitution may increase lipophilicity compared to the chloro derivative but reduce it relative to the isopropyl variant. Such modifications are critical in drug design for optimizing membrane permeability .

Modifications to the Dihydropyrimidine Core

Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Molecular Formula : C₁₈H₂₄N₂O₃

- Key Differences : Replaces the hydroxy group at position 6 with a methyl group and introduces a ketone (oxo) at position 2.

- DFT studies on this compound reveal bond lengths (e.g., C=O at 1.22 Å) and angles consistent with conjugation across the ring system, which may differ in the hydroxy-substituted target compound due to hydrogen bonding .

Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

- Key Differences : Incorporates an allylsulfanyl group at position 2 and a methyl group at position 4.

- This modification could broaden applications in polymer chemistry or catalysis .

Data Table: Structural and Property Comparison

Q & A

Q. What synthetic methodologies are recommended for Ethyl 6-hydroxy-4-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate?

A multi-step approach involving catalytic cyclization is commonly employed. For example, intermediate synthesis via Claisen-Schmidt condensation (yields ~58%) followed by cyclization with phenylhydrazine hydrochloride in the presence of triethylamine (TEA) can be adapted . Key steps include:

- Optimization of reaction time (e.g., 6–8 hours at reflux).

- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclization efficiency.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

A combined spectroscopic protocol is essential:

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretching vibrations .

- NMR : Assign diastereotopic protons (e.g., 4,5-dihydro pyrimidine protons at δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- UV-Vis : Detect π→π* transitions in the phenyl and pyrimidine moieties (λmax ~260–280 nm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~406) .

Q. What key structural features are revealed by X-ray crystallography?

Single-crystal X-ray diffraction provides precise bond parameters:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C=O (carboxylate) | 1.21–1.23 | 120–125 |

| N–C (pyrimidine ring) | 1.33–1.37 | 115–118 |

| C–O (hydroxyl) | 1.42–1.45 | 105–110 |

| Data derived from analogous tetrahydropyrimidine structures . |

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- HOMO-LUMO gaps : ~4.5–5.0 eV, indicating moderate reactivity .

- Electrostatic Potential (ESP) maps : Highlight nucleophilic regions at the hydroxyl group and electrophilic sites on the pyrimidine ring .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation effects (e.g., LP(O)→σ*(N–C) interactions) stabilizing the dihydro-pyrimidine core .

Q. What challenges arise in resolving contradictions between spectroscopic and crystallographic data?

Discrepancies often stem from:

- Dynamic vs. Static Structures : Solution-state NMR may average conformers, while X-ray data represent a single crystal lattice .

- Hydrogen Bonding : Solid-state hydrogen bonds (e.g., O–H···N) observed in X-ray may not persist in solution, altering spectroscopic signatures . Resolution : Perform variable-temperature NMR or solvent-dependent FT-IR to probe conformational flexibility .

Q. How can reaction yields be optimized in multi-step syntheses?

Strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Fe₃O4 nanoparticles) improve cyclization efficiency by 15–20% .

- Microwave-Assisted Synthesis : Reduces reaction time (2–3 hours vs. 6–8 hours) and enhances purity (>95%) .

- Workup Protocols : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate isolation .

Q. What are the implications of crystallographic disorder in this compound?

Disorder in the 4-isopropylphenyl group (observed in analogs ) complicates refinement:

- Refinement Software : SHELXL (via twin-law corrections) or OLEX2 (for split-site modeling) can resolve partial occupancy .

- Thermal Ellipsoids : Anisotropic displacement parameters (ADPs) > 0.1 Ų indicate dynamic disorder, requiring TLS parameterization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.